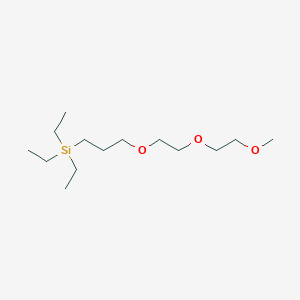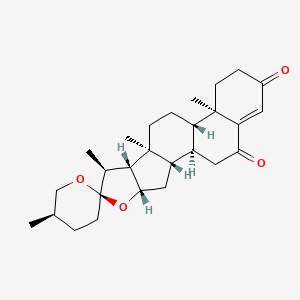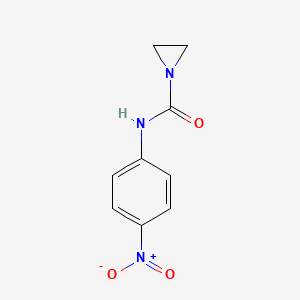![molecular formula C5H5N5O B14165619 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 37526-53-7](/img/structure/B14165619.png)
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H5N5O. It features a pyrazolo[4,3-e][1,2,4]triazine core structure with a methoxy group attached at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine typically involves the construction of the pyrazolo[4,3-e][1,2,4]triazine ring system followed by the introduction of the methoxy group. One common method involves the reaction of 5-acyl-1,2,4-triazines with hydrazines to form the pyrazolo[4,3-e][1,2,4]triazine core. The methoxy group can then be introduced via methylation using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halides and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Triazine Derivatives: Compounds with the 1,2,4-triazine core structure but different substituents at various positions.
Uniqueness
3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research .
Eigenschaften
CAS-Nummer |
37526-53-7 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
3-methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-3-4(9-10-5)8-7-2-6-3/h2H,1H3,(H,8,9,10) |
InChI-Schlüssel |
JZRGCUJFJFYJCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NNC2=C1N=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)



![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)


![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
